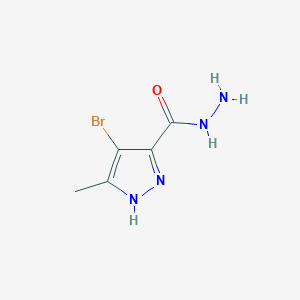

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYFJKYYCUQRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395728 | |

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043909-04-1 | |

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a carbohydrazide moiety often enhances or modifies the pharmacological profile of heterocyclic systems, acting as a crucial pharmacophore and a versatile synthetic intermediate.[1][4] This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, offering a practical and reliable resource for researchers in drug discovery and organic synthesis.

Strategic Approach to Synthesis

The construction of this compound is most efficiently approached through a multi-step sequence that builds the molecule logically from commercially available precursors. Our strategy is based on established principles of heterocyclic chemistry, prioritizing yield, purity, and scalability.

The core logic involves three primary transformations:

-

Heterocyclization: Formation of the 5-methyl-1H-pyrazole-3-carboxylate core via a Knorr-type condensation reaction. This is a classic and robust method for pyrazole synthesis.[5]

-

Regioselective Halogenation: Introduction of a bromine atom at the C4 position of the pyrazole ring. The pyrazole ring is electron-rich and susceptible to electrophilic substitution; the C4 position is the most electronically favorable site for this reaction.

-

Hydrazinolysis: Conversion of the ethyl ester to the target carbohydrazide. This is a standard nucleophilic acyl substitution, driven by the high nucleophilicity of hydrazine.

Overall Synthetic Workflow Diagram

Caption: A three-step synthetic pathway to the target compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for assessing reaction completion and product purity.

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

-

Principle: This reaction is a cyclocondensation. Hydrazine contains two nucleophilic nitrogen atoms. One nitrogen attacks one of the ketone carbonyls of the ethyl 2,4-dioxopentanoate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid serves as a catalyst to activate the carbonyl groups towards nucleophilic attack.

-

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxopentanoate (1 equiv.) and absolute ethanol (5 mL per 1 g of ester).

-

Begin stirring and add glacial acetic acid (0.1 equiv.) to the solution.

-

Slowly add hydrazine hydrate (1.1 equiv.) dropwise via an addition funnel. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.

-

After the addition is complete, heat the mixture to reflux (approx. 80°C) for 3-4 hours.

-

Validation Checkpoint: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting ketoester spot indicates completion.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the product as a white to off-white solid.

-

Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

-

Principle: This is an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine (Br⁺) species. The pyrazole ring is sufficiently activated for the substitution to occur at the C4 position without a strong Lewis acid catalyst. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

Protocol:

-

In a 250 mL round-bottom flask, dissolve Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equiv.) from the previous step in acetonitrile (10 mL per 1 g of pyrazole).

-

Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Stir the mixture at room temperature for 12-16 hours.

-

Validation Checkpoint: Monitor by TLC. The formation of a new, less polar spot and consumption of the starting material confirms progress.

-

Once complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Add deionized water (20 mL) to the residue and stir for 15 minutes. The product will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove succinimide, and then with a small amount of cold hexane.

-

Dry the product under vacuum.

-

Step 3: Synthesis of this compound

-

Principle: This is a classic hydrazinolysis of an ester. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, forming the stable carbohydrazide. Using an excess of hydrazine hydrate in refluxing ethanol ensures the reaction goes to completion.

-

Protocol:

-

Suspend Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1 equiv.) in absolute ethanol (15 mL per 1 g of ester) in a 100 mL round-bottom flask fitted with a reflux condenser.

-

Add an excess of hydrazine hydrate (10 equiv.).

-

Heat the mixture to reflux for 6-8 hours. The solid should dissolve as the reaction progresses.

-

Validation Checkpoint: Monitor by TLC until the starting ester spot is completely consumed.

-

Cool the reaction mixture to room temperature. The product will often precipitate upon cooling. If not, reduce the solvent volume by half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath for 1 hour to maximize precipitation.

-

Collect the white crystalline solid by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly under vacuum.

-

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following techniques provide orthogonal data to build a complete analytical profile.

Characterization Workflow Diagram

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Principle: This technique provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

-

Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is used due to its ability to dissolve the compound and because its exchangeable protons (NH) will be clearly visible.

-

Expected Spectrum:

-

~13.5 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the pyrazole ring (Pz-NH).

-

~9.5 ppm (singlet, 1H): A broad singlet for the amide proton (-CO-NH -).

-

~4.6 ppm (singlet, 2H): A broad singlet corresponding to the two protons of the terminal amino group (-NH₂ ).

-

~2.4 ppm (singlet, 3H): A sharp singlet for the three protons of the methyl group (-CH₃) at the C5 position.

-

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

Principle: IR spectroscopy is used to identify the presence of specific functional groups, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.

-

Protocol: Prepare a solid sample by grinding a small amount of the compound with potassium bromide (KBr) and pressing it into a thin pellet.

-

Expected Absorption Bands (cm⁻¹):

-

3300-3400 cm⁻¹: A strong, broad absorption due to the N-H stretching vibrations of the pyrazole NH and the hydrazide NH and NH₂ groups.

-

~1650 cm⁻¹: A strong, sharp absorption characteristic of the C=O (Amide I) stretching vibration.

-

~1550 cm⁻¹: Absorption from N-H bending vibrations.

-

~600-700 cm⁻¹: A moderate absorption corresponding to the C-Br stretching vibration.

-

-

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight of the compound.

-

Expected Spectrum: The key feature to look for is the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the spectrum will show two peaks of nearly equal intensity for the molecular ion:

-

(M⁺): Corresponding to the molecule containing the ⁷⁹Br isotope.

-

(M+2)⁺: Corresponding to the molecule containing the ⁸¹Br isotope.

-

-

Physical Characterization

-

Melting Point: A sharp melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

-

Thin-Layer Chromatography (TLC): Used for routine purity checks. A single spot in multiple solvent systems suggests a pure compound.

Summary of Characterization Data

| Parameter | Technique | Expected Result | Purpose |

| Chemical Structure | ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H), 9.5 (s, 1H), 4.6 (s, 2H), 2.4 (s, 3H) | Confirms proton framework and structural integrity. |

| Functional Groups | FT-IR (KBr) | ~3350 (N-H), ~1650 (C=O), ~650 (C-Br) cm⁻¹ | Confirms presence of key functional groups. |

| Molecular Weight | Mass Spec (ESI+) | m/z for [M+H]⁺ showing a 1:1 ratio for Br isotopes | Confirms molecular formula and isotopic composition.[6] |

| Purity | Melting Point | Sharp, defined range | Indicates high purity of the crystalline solid. |

Conclusion

This guide outlines a robust and reproducible pathway for the synthesis of this compound. By following the detailed protocols and utilizing the described characterization techniques, researchers can confidently prepare and validate this valuable chemical entity. The inherent logic within the synthetic design and the multi-faceted analytical approach ensure a high degree of scientific integrity, providing a solid foundation for further research in medicinal chemistry and drug development. Pyrazole carbohydrazide derivatives continue to be a rich source of biologically active compounds, and mastery of their synthesis is a key skill for scientists in the field.[1][7]

References

-

Bala, S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-334. [Link]

-

ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]

-

Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(21), 5857-5873. [Link]

-

PubChem. (n.d.). 4-bromo-5-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C5H7BrN4O | CID 3735692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyrazole scaffold being a cornerstone in the design of novel therapeutic agents. The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. This guide focuses on a specific, yet highly valuable, derivative: 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide .

This compound is a bifunctional molecule of significant interest to researchers and drug development professionals. It incorporates three key features: a pyrazole core, known for its diverse biological activities; a bromine atom at the 4-position, which serves as a crucial handle for synthetic diversification through cross-coupling reactions; and a carbohydrazide moiety at the 3-position, a versatile functional group for the construction of more complex molecular architectures and a known pharmacophore in its own right. This guide provides an in-depth analysis of the chemical properties, a proposed synthetic pathway, and the potential applications of this compound in the context of drug discovery, with a particular focus on its role as a building block for kinase inhibitors and other targeted therapies.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be derived from its chemical structure and comparison with closely related analogues.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₇BrN₄O | Calculated |

| Molecular Weight | 219.04 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| PubChem CID | 3735692 | [1] |

| CAS Number | Not definitively assigned in public databases. | - |

| Predicted Melting Point | Expected to be a solid with a relatively high melting point, likely >150 °C, due to the presence of hydrogen bonding groups. | Based on analogues |

| Predicted Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and nonpolar solvents is expected. | Based on structure |

Synthesis Protocol: A Literature-Informed Approach

A definitive, published synthesis of this compound is not readily found in the literature. However, based on established and reliable methodologies for the synthesis of analogous pyrazole derivatives, a robust two-step synthetic route can be proposed. This pathway commences from the commercially available or synthetically accessible ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

The synthesis of the pyrazole ring system itself can be achieved through various condensation reactions. For the purpose of this guide, we will consider the starting material, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, as procurable. Its synthesis is documented and serves as a logical entry point.

Step 2: Hydrazinolysis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

The conversion of the ethyl ester to the corresponding carbohydrazide is a standard and high-yielding transformation achieved through reaction with hydrazine hydrate.

Reaction Scheme:

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent).

-

Solvent and Reagent Addition: Add ethanol as a solvent (approximately 10-20 mL per gram of ester). To this solution, add hydrazine hydrate (a 5-10 fold molar excess is recommended to ensure complete conversion).

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of ethanol, approximately 78 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and diethyl ether to remove any unreacted hydrazine and other impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional components: the pyrazole ring, the bromine substituent, and the carbohydrazide moiety.

Reactivity of the 4-Bromo Substituent

The bromine atom at the C4 position of the pyrazole ring is the most versatile handle for further molecular elaboration. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position. The ability to perform these transformations is a cornerstone of modern drug discovery, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Cross-coupling reactions at the C4-bromo position.

Reactivity of the Carbohydrazide Moiety

The carbohydrazide functional group is a versatile building block for the synthesis of other heterocyclic systems. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. Furthermore, it can be cyclized with various reagents to form 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and triazoles, which are themselves important pharmacophores in many drug molecules.

Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound makes it an attractive starting point for the development of targeted therapies.

Kinase Inhibitors

A significant number of kinase inhibitors feature a substituted pyrazole core. The pyrazole ring can act as a hinge-binding motif, forming crucial hydrogen bond interactions with the kinase hinge region. The substituents at the 3, 4, and 5-positions of the pyrazole ring project into the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, respectively, allowing for the fine-tuning of potency and selectivity. The this compound scaffold provides a pre-installed methyl group at the 5-position, which can favorably occupy a hydrophobic pocket, and the versatile 4-bromo and 3-carbohydrazide functionalities for exploring the solvent-exposed and hinge-binding regions.

Caption: Interaction model with a kinase active site.

Other Therapeutic Areas

Beyond kinase inhibition, pyrazole derivatives have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The ability to readily diversify the this compound scaffold through the reactions described above makes it a valuable platform for discovery campaigns targeting a wide array of therapeutic targets.

Conclusion

This compound represents a strategically important building block for the synthesis of novel, biologically active compounds. While detailed experimental characterization of this specific molecule is not widely disseminated, its synthesis is readily achievable through established chemical transformations. The true value of this compound lies in its trifunctional nature, offering multiple points for synthetic diversification. For researchers and scientists in the field of drug development, this compound is a potent tool for the construction of sophisticated molecular architectures with the potential to address a wide range of therapeutic needs.

References

Sources

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

An In-Depth Technical Guide to the Synthesis and Structural Analysis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the drug development community. The pyrazole-carbohydrazide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][2][3] This document details a robust synthetic pathway for the title compound, outlines a protocol for single-crystal growth, and presents a detailed analysis of its anticipated crystal structure and supramolecular assembly. The methodologies for structural confirmation via X-ray crystallography and spectroscopic techniques are described to provide a self-validating framework for researchers. This guide is intended for scientists in medicinal chemistry, chemical biology, and drug discovery, offering both foundational knowledge and actionable experimental protocols.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4][5] Its derivatives are known to exhibit a wide spectrum of biological activities.[1][3] When combined with a carbohydrazide moiety (-CONHNH₂), the resulting scaffold represents a powerful pharmacophoric group, acting as a versatile building block for more complex bioactive molecules.[1][6] The carbohydrazide group is a key hydrogen bonding motif and can chelate metals, features that are critical for molecular recognition and interaction with biological targets like enzymes and receptors.

Substitution at the C-3 position of the pyrazole ring with a carbohydrazide group has been specifically linked to derivatives with antitumor properties.[1] The strategic introduction of a bromine atom at the C-4 position and a methyl group at the C-5 position further modulates the molecule's electronic and steric properties. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and ligand-protein binding, while the methyl group can enhance lipophilicity and influence metabolic stability. Understanding the precise three-dimensional arrangement of this compound through single-crystal X-ray diffraction is therefore paramount for elucidating its structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutics.[7]

Synthesis and Crystallization

The synthesis of the title compound can be achieved through a reliable, multi-step sequence starting from readily available materials. The general strategy involves the construction of the substituted pyrazole ring, followed by the introduction of the carbohydrazide functionality.

Synthetic Workflow

The proposed synthesis follows a classical Knorr pyrazole synthesis pathway, starting with the condensation of a 1,3-dicarbonyl compound with hydrazine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials: Ethyl acetoacetate, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Hydrazine hydrate, Ethanol (absolute).

Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate

-

To a solution of ethyl acetoacetate (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Causality Note: The use of NBS provides a reliable method for α-bromination of the β-keto ester. Conducting the reaction at 0 °C initially helps to control the exothermic reaction and improve selectivity.

Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

-

Dissolve the crude ethyl 2-bromo-3-oxobutanoate (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water. The resulting precipitate is the desired pyrazole ester.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.[4][5]

Causality Note: The cyclocondensation reaction between the 1,3-dicarbonyl system and hydrazine is a classic and efficient method for forming the pyrazole ring. Refluxing ensures the reaction goes to completion.

Step 3: Synthesis of this compound

-

Suspend the ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol.

-

Add an excess of hydrazine hydrate (5.0-10.0 eq).

-

Reflux the mixture for 12-24 hours. The reaction can be monitored by observing the disappearance of the ester spot on TLC.[6][8]

-

Cool the reaction mixture to room temperature. The product carbohydrazide will often precipitate from the solution.

-

Collect the white solid by filtration, wash thoroughly with cold ethanol, and dry under vacuum.

Causality Note: A large excess of hydrazine hydrate is used to drive the hydrazinolysis of the relatively stable ethyl ester to completion, favoring the formation of the thermodynamically stable carbohydrazide.

Protocol: Single-Crystal Growth

Method: Slow Evaporation

-

Dissolve the purified this compound in a suitable solvent system. A mixture of Dimethylformamide (DMF) and ethanol or methanol and dichloromethane is often effective.

-

Gently warm the solution to ensure complete dissolution.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, X-ray quality single crystals.[7]

Causality Note: Slow evaporation is a critical technique that allows molecules to organize gradually into a highly ordered crystal lattice, which is essential for successful single-crystal X-ray diffraction analysis. The choice of solvent is crucial; it must be a good solvent when warm but a poorer one at room temperature to facilitate crystallization upon cooling and evaporation.

Crystal Structure Analysis

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) as of this writing, we can predict its key structural features based on the analysis of closely related pyrazole derivatives.[9][10][11]

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for the title compound. These values are hypothetical and based on averages and common observations from similar structures in the CSD.

| Parameter | Predicted Value |

| Chemical Formula | C₅H₇BrN₄O |

| Formula Weight | 219.04 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for Monoclinic) |

| Volume (ų) | 1000 - 1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.7 - 1.9 |

| Key Hydrogen Bonds | N-H···O, N-H···N |

Molecular Geometry

The pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic systems. The C-Br, C-C(methyl), and C-C(carbohydrazide) bonds will extend from this plane. The carbohydrazide moiety itself will exhibit some conformational flexibility, but a relatively planar conformation is often favored to maximize conjugation. Bond lengths and angles are predicted to fall within standard ranges for sp²-hybridized carbons and nitrogens.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a robust network of intermolecular hydrogen bonds, which is a hallmark of carbohydrazide structures. The hydrazide group provides both hydrogen bond donors (the -NH and -NH₂ protons) and acceptors (the carbonyl oxygen and the terminal amino nitrogen).

Key Predicted Interactions:

-

N-H···O Hydrogen Bonds: The primary interaction is expected to be a strong hydrogen bond between the N-H of the hydrazide group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction typically forms centrosymmetric dimers or extended chains.

-

N-H···N Hydrogen Bonds: The pyrrole-like N-H of the pyrazole ring is a potent hydrogen bond donor and is expected to interact with the pyridine-like nitrogen (N2) of a neighboring pyrazole ring, leading to the formation of trimers, tetramers, or catemeric chains.[11] The terminal -NH₂ group can also participate in N-H···N hydrogen bonds.

Caption: Predicted intermolecular hydrogen bonding network.

Structural and Analytical Characterization

To validate the identity, purity, and structure of the synthesized compound, a suite of analytical techniques is required.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure. Protocol:

-

A suitable single crystal is mounted on a goniometer head.[7]

-

The crystal is placed in a diffractometer under a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

-

X-ray diffraction data are collected using Mo Kα or Cu Kα radiation. A full sphere of data is obtained by rotating the crystal.[12]

-

The collected data are processed (integrated and scaled), and the structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to yield precise atomic coordinates, bond lengths, angles, and intermolecular contacts.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expected signals would include a broad singlet for the pyrazole N-H, distinct signals for the -NH and -NH₂ protons of the hydrazide group, a singlet for the C5-methyl group, and potentially a singlet for the C4-H if any unbrominated impurity is present.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, and the three distinct carbons of the pyrazole ring are expected.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Strong N-H stretching bands are expected in the 3200-3400 cm⁻¹ region.

-

A strong C=O (Amide I) stretching band should appear around 1640-1680 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another soft ionization technique should show a prominent molecular ion peak [M+H]⁺. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

Conclusion

This compound is a molecule of high potential in the field of drug discovery. This guide provides a robust and scientifically grounded framework for its synthesis, crystallization, and comprehensive structural analysis. The predicted crystal structure, dominated by a network of N-H···O and N-H···N hydrogen bonds, offers a critical starting point for computational modeling and understanding its interactions with biological macromolecules. The detailed protocols provided herein are designed to be self-validating, ensuring that researchers can confidently synthesize and characterize this valuable chemical entity for further investigation.

References

-

Pop, R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 315-323. Available at: [Link]

-

Jubie, S., et al. (2011). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 631-638. Available at: [Link]

-

Bihani, M., et al. (2017). Current status of pyrazole and its biological activities. Journal of Current Chemical and Pharmaceutical Sciences, 7(2), 1-25. Available at: [Link]

-

Xia, Y., et al. (2013). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Molecules, 18(11), 13883-13900. Available at: [Link]

-

Kalhor, M., et al. (2011). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

-

de Oliveira, R. B., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Jasinski, J. P., et al. (2015). Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2. Zeitschrift für Kristallographie - New Crystal Structures, 230(3), 223-225. Available at: [Link]

-

Onwudiwe, D. C., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11095-11108. Available at: [Link]

-

El-Metwaly, N. M., et al. (2021). Synthesis of carbohydrazide derivatives. ResearchGate. Available at: [Link]

-

Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(11), 1338-1369. Available at: [Link]

-

Organic Chemistry Explained. (2019). Synthesis of Pyrazoles. YouTube. Available at: [Link]

-

Zubair, M., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(19), 6825. Available at: [Link]

-

Gembicky, M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 12. repository.up.ac.za [repository.up.ac.za]

biological activity of novel pyrazole carbohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole Carbohydrazide Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of novel pyrazole carbohydrazide derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, multifaceted biological activities, and the established methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

The Pyrazole Carbohydrazide Scaffold: A Privileged Combination

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in drug discovery.[1][2][3] Its prominence is underscored by its presence in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] The pyrazole core's unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal foundation for designing bioactive molecules.

When this potent nucleus is combined with a carbohydrazide moiety (-CONHNH2), the resulting derivatives gain an additional layer of chemical reactivity and biological potential. The carbohydrazide group is a key pharmacophore in its own right, known to be a structural component in numerous therapeutic agents and a versatile building block for synthesizing more complex heterocyclic systems.[4][5] This guide will illuminate the synergy of this combination, focusing on the synthesis, mechanism of action, and biological evaluation of these promising compounds.

Synthetic Strategy: A Modular Approach to Diversity

The synthesis of pyrazole carbohydrazide derivatives is typically a multi-step process designed for modularity, allowing for the creation of large, diverse libraries of compounds for screening. The general pathway involves constructing the pyrazole core, introducing the carbohydrazide functional group, and finally, diversifying the terminal nitrogen.

The causality behind this approach is rooted in efficiency. By establishing a common core intermediate (the pyrazole carbohydrazide), researchers can rapidly generate dozens or hundreds of final derivatives by simply varying the final reactant, typically an aldehyde or ketone. This allows for a systematic exploration of the structure-activity relationship (SAR).

Caption: General workflow for synthesizing pyrazole carbohydrazide derivatives.

Protocol 1: General Synthesis of N'-[(Aryl)methylene]-1H-pyrazole-carbohydrazides

This protocol is a self-validating system where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding to the next step, ensuring the integrity of the final product.

-

Step A: Synthesis of Pyrazole-carboxylate Ester.

-

To a solution of a 1,3-dicarbonyl compound (1.0 eq) in ethanol, add a substituted hydrazine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure pyrazole-carboxylate ester.

-

Causality: The acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, which is essential for the subsequent cyclization and dehydration to form the stable aromatic pyrazole ring.[6]

-

-

Step B: Synthesis of Pyrazole Carbohydrazide.

-

Dissolve the pyrazole-carboxylate ester (1.0 eq) from Step A in absolute ethanol.

-

Add an excess of hydrazine hydrate (5.0-10.0 eq).

-

Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting ester.

-

Cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Pour the concentrated solution into cold water to precipitate the product.

-

Filter, wash, and dry the solid to obtain the core pyrazole carbohydrazide intermediate.[7]

-

Causality: Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alcohol (e.g., ethanol) is thermodynamically favorable and drives the reaction to completion.

-

-

Step C: Synthesis of Final Hydrazone Derivatives.

-

Suspend the pyrazole carbohydrazide (1.0 eq) from Step B in ethanol.

-

Add the desired substituted aromatic aldehyde or ketone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux for 2-4 hours, monitoring by TLC.

-

The product often precipitates from the solution upon cooling. Collect the solid by filtration.

-

Wash the product with cold ethanol and dry it to obtain the final N'-[(aryl)methylene]-1H-pyrazole-carbohydrazide.[8]

-

Causality: The acid catalyst activates the aldehyde/ketone carbonyl group for nucleophilic attack by the terminal -NH2 group of the carbohydrazide, leading to the formation of a hydrazone linkage via a dehydration reaction.

-

A Broad Spectrum of Biological Activities

Pyrazole carbohydrazide derivatives have been reported to exhibit a wide array of pharmacological effects. The specific activity is often dictated by the substitution pattern on both the pyrazole ring and the terminal aryl moiety.[4]

A. Anticancer Activity

Many novel pyrazole carbohydrazide derivatives have emerged as potent cytotoxic agents against various cancer cell lines.[3][9]

-

Mechanism of Action : The primary anticancer mechanism for many of these derivatives is the induction of apoptosis (programmed cell death).[4][6] They can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases, which are the executioner enzymes of apoptosis. Some derivatives have also been shown to induce autophagy or inhibit specific kinases crucial for cancer cell proliferation.[6][9]

Caption: Intrinsic pathway of apoptosis induced by pyrazole derivatives.

-

Data Presentation : The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones | A549 (Lung) | 49.85 µM | [10] |

| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung) | Potent inhibitors | [4][5] |

| (E)-1-(4-tert-butylbenzyl...)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazides | A549 (Lung) | 0.28 µM | [9] |

| 5-Phenyl-1H-pyrazole derivatives | WM266.4 | 2.63 µM | [6] |

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a gold standard for assessing cell viability. It relies on the metabolic activity of living cells, making it a trustworthy measure of cytotoxicity.

-

Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank. Incubate for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Causality: The mitochondrial reductase enzymes present only in viable, metabolically active cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculation : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[11][12]

B. Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives, most notably Celecoxib, are renowned for their anti-inflammatory properties, often through the inhibition of COX enzymes.[3] Novel carbohydrazide derivatives extend this potential by modulating key inflammatory signaling pathways.

-

Mechanism of Action : A primary mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB.[13] In resting cells, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to NF-κB's translocation into the nucleus, where it drives the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), TNF-α, and IL-6. Pyrazole derivatives can interrupt this cascade, preventing NF-κB activation and subsequent inflammation.[13]

Caption: Inhibition of the NF-κB pathway by pyrazole derivatives.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol provides a reliable and quantitative method to screen for anti-inflammatory potential by measuring a key inflammatory mediator.

-

Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment : Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Inflammatory Stimulation : Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

-

Causality: LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response in macrophages, reliably inducing a strong inflammatory state and upregulating iNOS, which produces nitric oxide (NO).

-

-

Nitrite Measurement (Griess Assay) :

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Causality: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the supernatant. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a pink-colored azo compound.

-

-

Data Acquisition : Measure the absorbance at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.

-

Analysis : Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.[13][14]

C. Antimicrobial Activity

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole carbohydrazide derivatives have shown considerable promise in this area, with activity against a range of bacteria and fungi.[8][15][16]

-

Mechanism of Action : While not fully elucidated for all derivatives, the proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The lipophilicity and electronic nature of the various substituents play a crucial role in their ability to penetrate microbial membranes and interact with their targets.

-

Data Presentation : Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Bacterial/Fungal Strain | Compound Class | Activity (MIC) | Reference |

| S. aureus | N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide | Active | [8] |

| B. subtilis | N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide | Active | [8] |

| C. albicans | N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide | Active | [8] |

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standardized and quantitative method used globally to determine the MIC of antimicrobial agents.

-

Preparation of Inoculum : Grow the microbial strain (e.g., S. aureus) in a suitable broth medium (e.g., Tryptone Soy Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

-

Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

-

MIC Determination : The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[17]

-

Causality: This method directly assesses the concentration at which the compound can inhibit microbial replication under controlled laboratory conditions, providing a clear and reproducible endpoint.

-

Structure-Activity Relationship (SAR): A Concluding Perspective

The extensive research into pyrazole carbohydrazide derivatives has yielded valuable insights into their structure-activity relationships.

-

Positional Isomerism : The point of attachment of the carbohydrazide moiety to the pyrazole ring is critical. Substitutions at the C3 and C5 positions are frequently associated with potent antitumor activities.[4][5] In contrast, derivatives with the carbohydrazide at the C4 position often exhibit strong antinociceptive, antimicrobial, or antiparasitic properties.[4][5]

-

Aryl Substituents : The nature and position of substituents on the terminal aryl rings are paramount. Electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., -OCH₃, -OH) can drastically alter the electronic distribution and lipophilicity of the molecule, thereby influencing its binding affinity to biological targets and its ability to cross cell membranes.

-

The Hydrazone Linkage : The -CO-NH-N=CH- linkage is not merely a spacer. Its conformational flexibility and ability to act as a hydrogen bond donor and acceptor are crucial for receptor binding.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

-

Al-Ostath, A., et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. [Link]

-

Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]

- Hassan, A. A. (2019).

-

Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]

- Review on Biological Activities of Pyrazole Derivatives. (2021). Journal of Chemical Health Risks.

-

Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Bernardino, A. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. [Link]

-

Bernardino, A. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

-

Singh, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development.

- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry.

- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry.

- Application Notes and Protocols for the Evaluation of Novel Anti-inflamm

- Guideline for anticancer assays in cells. (2023).

- The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). Toxins.

-

Maccioni, E., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

-

Wang, Z., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International Journal of Nanomedicine. [Link]

-

Stevanović, M., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). ResearchGate. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. jchr.org [jchr.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

- 11. researchgate.net [researchgate.net]

- 12. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. connectjournals.com [connectjournals.com]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of pyrazole carbohydrazide are recognized for their wide-ranging pharmacological potential. This guide provides a detailed technical exploration of the probable mechanism of action of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. While direct studies on this specific molecule are not extensively available, this document synthesizes data from structurally related compounds to infer its likely biological targets and cellular effects. This analysis is grounded in the established bioactivities of the pyrazole and carbohydrazide moieties, which are known to exhibit antimicrobial, anticancer, and enzyme inhibitory properties. This guide will delve into the potential molecular interactions, relevant signaling pathways, and the experimental methodologies required to elucidate its precise mechanism of action.

Introduction: The Pyrazole Carbohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a core structure present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[2][3][4][5] The carbohydrazide moiety (-CONHNH2) is also a significant pharmacophore, known for its ability to form stable complexes with metal ions and to participate in hydrogen bonding, making it a key feature in many biologically active molecules.[3] The combination of these two moieties in this compound suggests a high potential for significant biological activity.

Substitution at various positions of the pyrazole ring, such as the introduction of a bromo group at the 4th position and a methyl group at the 5th position, can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the pyrazole ring and enhance lipophilicity, potentially improving membrane permeability.

Postulated Mechanisms of Action

Based on the extensive literature on pyrazole carbohydrazide derivatives, the mechanism of action of this compound can be postulated to involve one or more of the following pathways:

Enzyme Inhibition

A primary and well-documented mechanism for pyrazole derivatives is enzyme inhibition. The structural features of this compound make it a candidate for inhibiting various classes of enzymes:

-

Kinases: Many pyrazole-containing compounds have been identified as potent kinase inhibitors.[4] For instance, some pyrazole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4] The mechanism often involves competitive binding to the ATP-binding pocket of the kinase.

-

α-Glucosidase and α-Amylase: Derivatives of pyrazole carbohydrazide have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[6][7] Inhibition of these enzymes is a key strategy in the management of type 2 diabetes. The proposed mechanism involves the carbohydrazide moiety interacting with the active site of the enzyme.

-

Carbonic Anhydrase: Sulfonamide derivatives incorporating pyrazole carboxamide moieties have been shown to be selective inhibitors of carbonic anhydrase isoforms.[8]

-

Alkaline Phosphatase: Certain pyrazine carboxamide derivatives have demonstrated competitive inhibition of alkaline phosphatase.[9]

Hypothesized Enzyme Inhibition Workflow:

Caption: Postulated enzyme inhibition pathways for the subject compound.

Antimicrobial Activity

The pyrazole and hydrazide moieties are well-known for their antimicrobial properties.[2][10][11][12] The mechanism of antimicrobial action for such compounds can be multifaceted:

-

Inhibition of Microbial Growth: Pyrazole derivatives can interfere with essential cellular processes in microorganisms. The variation in effectiveness against different microbes may depend on the permeability of the microbial cells or differences in their ribosomal structures.[2]

-

Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to inhibit enzymes involved in the synthesis of the bacterial cell wall.

-

Interaction with DNA: The planar pyrazole ring might intercalate with microbial DNA, leading to inhibition of replication and transcription.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity against various cell lines.[4][13][14][15] The potential anticancer mechanisms of this compound include:

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: As mentioned earlier, inhibition of kinases like CDK2 can lead to cell cycle arrest at different phases, preventing cancer cell proliferation.[4]

-

Anti-angiogenesis: Some heterocyclic compounds can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

Caption: A simplified workflow for in silico molecular docking studies.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative inhibitory concentrations (IC50) for structurally related pyrazole carbohydrazide derivatives from the literature to provide a comparative context.

| Compound Class | Target | Representative IC50 (µM) | Reference |

| Pyrazole-benzofuran hybrids | α-Glucosidase | 40.6 ± 0.2 | [6] |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Amylase | 182.19 ± 3.20 | [7] |

| Pyrazole derivatives | Cyclin-Dependent Kinase 2 (CDK2) | 0.199 | [4] |

| Pyrazole derivatives | MCF-7 (Breast Cancer Cell Line) | 5.21 | [4] |

Conclusion and Future Directions

The this compound molecule represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive evidence from related compounds, its mechanism of action is likely to involve enzyme inhibition, leading to antimicrobial and anticancer effects. The bromine and methyl substitutions on the pyrazole ring are expected to play a crucial role in modulating its biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. The experimental protocols outlined in this guide provide a robust framework for elucidating its precise mechanism of action, identifying its primary molecular targets, and exploring its full therapeutic potential. Further structure-activity relationship (SAR) studies, involving the synthesis of a library of analogs, will be instrumental in optimizing the potency and selectivity of this promising chemical entity.

References

- Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gazzar, A. B. A., & Ahmed, H. A. (2018).

- Özdemir, A., Altıntop, M. D., Turan-Zitouni, G., Çiftçi, G. A., Ertorun, İ., & Kaplancıklı, Z. A. (2020).

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Mini-Reviews in Medicinal Chemistry, 7(8), 843-852.

- Biernasiuk, A., Wujec, M., & Popiołek, R. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 953.

- Biernasiuk, A., Wujec, M., & Popiołek, R. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 953.

- Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., ... & Sanna, M. L. (2011). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 378-385.

- Li, W., Li, Y., Wang, Y., & Gong, P. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(23), 7247.

- Al-Omar, M. A. (2010). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 15(7), 4739-4752.

- Jain, A., Sharma, S., & Singh, P. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 73(2), 1-13.

- Rana, A., Siddiqui, N., & Khan, S. A. (2019). Pyrazoles as anticancer agents: Recent advances. Journal of the Serbian Chemical Society, 84(10), 1035-1061.

- ResearchGate. (n.d.). Pyrazole derivatives with antibacterial, antifungal, or anticancer activities.

- Gomaa, M. A. M. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Letters in Organic Chemistry, 10(9), 659-664.

- Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., ... & Sanna, M. L. (2011). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.

- Radi, M., Bernardo, V., & Schenone, S. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical and Pharmaceutical Research, 17(1), 1-15.

- Mor, S., Khatri, M., Punia, R., Nagoria, S., & Sindhu, S. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778.

- Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4307.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., Rahim, F., & Khan, K. M. (2018). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Bioorganic & Medicinal Chemistry, 26(19), 5284-5292.

- Aslan, M., Büyükgüngör, O., & Arslan, H. (2022). Experimental and Computational Interaction Studies of (E)-N′-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study.

- BLDpharm. (n.d.). 4-Bromo-1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide.

- MolPort. (n.d.). N'-[(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide.

- National Center for Biotechnology Information. (n.d.). (4-bromo-5-methyl-1H-pyrazol-3-yl)hydrazine. PubChem.

- MolPort. (n.d.). 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide.

- National Center for Biotechnology Information. (n.d.). 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. PubChem.

- ResearchGate. (n.d.).

- Chandra, Mahendra, M., Srikantamurthy, N., Kumar, S., Doreswamy, B. H., & Umesha, K. B. (2013). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1769.

- Matys, A., Bielenica, A., Dobosz, M., & Pucińska, K. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000.

- Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.

- National Center for Biotechnology Information. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem.

- MolPort. (n.d.). 4-bromo-N'-[(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities [mdpi.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. srrjournals.com [srrjournals.com]

A Senior Application Scientist’s Guide to 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide: A Versatile Synthon for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide . We will dissect its strategic importance, stemming from its dual-functional nature—a versatile carbohydrazide moiety for heterocycle construction and a reactive bromo group for advanced cross-coupling reactions. This document provides a comprehensive overview of its synthesis, reactivity, and application, offering field-proven insights and detailed protocols to empower researchers in leveraging this synthon for the rapid generation of diverse molecular libraries and the development of novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazole-Carbohydrazide Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has garnered immense attention from the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives.[2][3] From anti-inflammatory agents like celecoxib to antineoplastic drugs, the pyrazole core is a testament to nature's efficiency in molecular design. The carbohydrazide functional group (-CONHNH₂) is a powerful synthetic handle and a recognized pharmacophore, known for its ability to form key hydrogen bonds with biological targets and to serve as a precursor for a multitude of heterocyclic systems.[2][4]

The subject of this guide, this compound, is a trifunctional synthon of significant potential. Its utility is rooted in three key structural features:

-

The Pyrazole Core: A stable, aromatic scaffold with favorable pharmacokinetic properties.

-

The 3-Carbohydrazide Group: A nucleophilic handle for derivatization into hydrazones, oxadiazoles, triazoles, and other key heterocycles.

-

The 4-Bromo Substituent: A strategically placed leaving group, ideal for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups to expand chemical space.

-

The 5-Methyl Group: Provides steric and electronic influence, which can be crucial for modulating binding affinity and metabolic stability.

This guide will provide the necessary technical foundation to fully exploit the synthetic potential of this building block.

Section 1: Synthesis of the Core Building Block

A robust and scalable synthesis of the title compound is paramount for its widespread application. While direct literature procedures are scarce, a logical and efficient pathway can be devised based on fundamental principles of pyrazole synthesis, which often involve the cyclocondensation of a 1,3-difunctional system with a hydrazine source.[5][6][7]

Proposed Retrosynthetic Analysis & Forward Synthesis

The most logical approach begins with a substituted β-ketoester. The synthesis can be envisioned in four primary stages: (1) Formation of the core pyrazolone ring via cyclocondensation, (2) Conversion to a stable chloro-pyrazole intermediate, (3) Introduction of the bromine atom at the C4 position, and (4) Conversion of the ester to the desired carbohydrazide.

Caption: Proposed workflow for the synthesis of the target carbohydrazide.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-methyl-2,4-dihydro-3H-pyrazol-3-one

-

To a stirred solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol (5 mL/g), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.

-

Upon completion, cool the mixture in an ice bath. The product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrazolone product.

Step 2: Synthesis of Ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate (Vilsmeier-Haack Approach)

-

In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to dimethylformamide (DMF, 3.0 eq) to form the Vilsmeier reagent.

-

Add the pyrazolone from Step 1 (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Heat the mixture to 90 °C for 3 hours.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 3: Synthesis of Ethyl 4-bromo-5-chloro-3-methyl-1H-pyrazole

-